molecular formula C24H40Cl2N2O B560242 PB 28 dihydrochloride CAS No. 172907-03-8

PB 28 dihydrochloride

Cat. No.: B560242
CAS No.: 172907-03-8
M. Wt: 443.5 g/mol
InChI Key: DSRBJOQIBXACIV-UHFFFAOYSA-N
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Description

PB 28 dihydrochloride is a high-affinity selective sigma-2 receptor agonist.

Preparation Methods

PB 28 dihydrochloride can be synthesized through a series of chemical reactions involving cyclohexylpiperazine. The synthetic route typically involves the reaction of cyclohexylpiperazine with 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl chloride under specific conditions to yield the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

PB 28 dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Name: 1-Cyclohexyl-4-[3-(1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)propyl]piperazine dihydrochloride
Molecular Weight: Not specified
Purity: ≥99%
Receptor Affinity:

  • Sigma-2 receptor: Ki = 0.8 nM
  • Sigma-1 receptor: Ki = 15.2 nM

PB 28 dihydrochloride functions by selectively binding to sigma receptors, which are implicated in various physiological processes, including cell proliferation and apoptosis. Its ability to modulate these pathways makes it a candidate for therapeutic applications in oncology and neurology.

Antitumor Activity

This compound has demonstrated significant antiproliferative effects in various cancer cell lines:

  • Breast Cancer: In studies involving MCF7 and MCF7 ADR cell lines, PB 28 inhibited cell growth with IC50 values of approximately 25 nM for MCF7 and 15 nM for the drug-resistant MCF7 ADR cells. The compound also decreased levels of P-glycoprotein, enhancing the efficacy of anthracycline drugs like doxorubicin through increased intracellular accumulation .
  • Neuroblastoma and Glioma: The compound exhibited cytotoxic effects in SK-N-SH neuroblastoma and C6 glioma cells, indicating potential use in treating neurogenic tumors .

Neurological Applications

Given its interaction with sigma receptors, this compound is also being explored for its potential neuroprotective properties:

  • Anxiety and Depression: Sigma receptor ligands are hypothesized to play roles in modulating mood disorders. PB 28's activity at sigma receptors could lead to advancements in treatments for anxiety and depression .

Data Tables

Application Area Cell Line IC50 (nM) Mechanism
AntitumorMCF725Inhibition of growth
AntitumorMCF7 ADR15Inhibition of growth
AntitumorSK-N-SH NeuroblastomaNot specifiedCytotoxic effects
AntitumorC6 GliomaNot specifiedCytotoxic effects

Case Study 1: Breast Cancer Treatment

A study published in Molecular Cancer Therapeutics demonstrated that PB 28 not only inhibited the growth of breast cancer cells but also enhanced the efficacy of doxorubicin. The combination treatment showed a significant increase in doxorubicin accumulation within the cells, suggesting that PB 28 could be used to overcome drug resistance .

Case Study 2: Neuroblastoma Effects

In a separate investigation into neuroblastoma cells, PB 28 was shown to induce cell death through mitochondrial pathways, highlighting its potential as an anticancer agent specifically targeting neurogenic tumors .

Comparison with Similar Compounds

PB 28 dihydrochloride is unique due to its high affinity and selectivity for sigma-2 receptors. Similar compounds include:

Biological Activity

PB 28 dihydrochloride, a cyclohexylpiperazine derivative, is recognized for its significant biological activity, particularly as a high-affinity sigma-2 receptor agonist. This compound has garnered attention in cancer research due to its potential antitumor properties and ability to enhance the efficacy of chemotherapeutic agents.

Sigma Receptor Affinity

This compound exhibits distinct affinities for sigma receptors:

  • σ2 Receptor : Ki value of 0.8 nM
  • σ1 Receptor : Ki value of 15.2 nM

These values indicate a strong selectivity for the σ2 receptor, which is implicated in various cellular processes including cell proliferation and apoptosis .

Antitumor Properties

Research has demonstrated that this compound possesses notable antitumor activity across different cancer cell lines. Key findings include:

  • Cell Lines Studied : MCF7 (breast cancer) and MCF7 ADR (doxorubicin-resistant variant).
  • Mechanism of Action :
    • Inhibition of cell growth with an IC50 in the nanomolar range.
    • Induction of apoptosis independent of caspase pathways.
    • Modulation of the cell cycle, increasing the G0-G1 phase fraction by approximately 20% .

Synergistic Effects with Chemotherapy

PB 28 has been shown to enhance the effects of doxorubicin, a common chemotherapeutic agent. The combination therapy resulted in:

  • Increased intracellular accumulation of doxorubicin (approximately 50% in MCF7 and 75% in MCF7 ADR).
  • A significant reduction in P-glycoprotein (P-gp) expression, which is often responsible for drug resistance .

Summary of Key Findings

Parameter MCF7 Cells MCF7 ADR Cells
IC50 (PB 28)Nanomolar rangeNanomolar range
Apoptosis InductionYesYes
Increase in G0-G1 Phase Fraction~20%~20%
Reduction in P-gp Expression~60%~90%
Doxorubicin Accumulation Increase~50%~75%

Study on PB 28's Mechanism

A pivotal study published in Molecular Cancer Therapeutics explored PB 28's mechanism in detail. It highlighted that PB 28 not only inhibited cell growth but also modified signaling pathways associated with apoptosis and drug resistance. The study concluded that PB 28 could serve as both an antitumor agent and a drug resistance modifier, particularly when used in conjunction with established chemotherapeutics like doxorubicin .

Additional Research Insights

Further investigations into PB 28's effects on other cancer types have indicated its potential utility beyond breast cancer:

  • Neuroblastoma Models : PB 28 exhibited cytotoxic effects in SK-N-SH human neuroblastoma cell lines, suggesting broader applicability in treating various malignancies .
  • Glioma Studies : Similar antiproliferative effects were noted in C6 rat glioma cells, reinforcing the compound's versatility as an anticancer agent .

Properties

IUPAC Name

1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N2O.2ClH/c1-27-24-14-6-12-22-20(8-5-13-23(22)24)9-7-15-25-16-18-26(19-17-25)21-10-3-2-4-11-21;;/h6,12,14,20-21H,2-5,7-11,13,15-19H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRBJOQIBXACIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCCC2CCCN3CCN(CC3)C4CCCCC4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172907-03-8, 172906-90-0
Record name PB28 dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-cyclohexyl-4-(3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl)piperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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PB 28 dihydrochloride
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PB 28 dihydrochloride

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